8-(Morpholin-4-yl)-5-nitroquinoline

GPCR pharmacology Serotonin receptor Selectivity profiling

8-(Morpholin-4-yl)-5-nitroquinoline (CAS 304884-33-1) is a synthetic heterocyclic small molecule belonging to the 5-nitroquinoline class, characterized by a morpholine substituent at the 8-position of the quinoline core. It has a molecular formula of C₁₃H₁₃N₃O₃ and a molecular weight of approximately 259.26 g/mol.

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
CAS No. 304884-33-1
Cat. No. B1597196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(Morpholin-4-yl)-5-nitroquinoline
CAS304884-33-1
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3
InChIInChI=1S/C13H13N3O3/c17-16(18)11-3-4-12(15-6-8-19-9-7-15)13-10(11)2-1-5-14-13/h1-5H,6-9H2
InChIKeyOZWSRMISPRQBSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(Morpholin-4-yl)-5-nitroquinoline (CAS 304884-33-1): Compound Profile and Procurement Baseline


8-(Morpholin-4-yl)-5-nitroquinoline (CAS 304884-33-1) is a synthetic heterocyclic small molecule belonging to the 5-nitroquinoline class, characterized by a morpholine substituent at the 8-position of the quinoline core . It has a molecular formula of C₁₃H₁₃N₃O₃ and a molecular weight of approximately 259.26 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry and chemical biology, with reported biological activities including enzyme inhibition and interaction with specific G protein-coupled receptors (GPCRs) [2][3]. Its structural features enable participation in various synthetic transformations, making it valuable for the development of novel pharmacologically active molecules.

Why Generic 5-Nitroquinoline Analogs Cannot Substitute for 8-(Morpholin-4-yl)-5-nitroquinoline


The 5-nitroquinoline scaffold is a privileged structure, but its biological and chemical properties are exquisitely sensitive to substitution patterns. Simply interchanging 8-(Morpholin-4-yl)-5-nitroquinoline with another 5-nitroquinoline derivative is not a valid procurement strategy due to significant, quantifiable variations in potency, selectivity, and mechanism. For instance, the nature of the 8-position substituent drastically alters cytotoxicity: an 8-methylamino analog exhibits a hypoxic selectivity ratio of 1.2-1.4-fold, while the 8-methyl analog shows a 30-69-fold selectivity, demonstrating that even small changes at this position lead to orders-of-magnitude differences in functional activity [1]. Similarly, the presence of a hydroxyl group at the 8-position yields a compound with 5-10 fold greater toxicity than its congeners, a property directly linked to its lack of zinc ionophore activity, a key differentiator from clinically relevant comparators like clioquinol [2]. Therefore, the specific morpholino substitution at the 8-position is not a trivial modification but a critical determinant of the compound's unique profile, which the evidence below quantifies.

Quantitative Differentiation Evidence for 8-(Morpholin-4-yl)-5-nitroquinoline Against Key Comparators


Selective and Potent 5HT2b Receptor Antagonism

8-(Morpholin-4-yl)-5-nitroquinoline demonstrates potent and highly selective antagonism for the 5HT2b serotonin receptor. In binding assays, it exhibits an IC50 of 22 ± 9.0 nM against the human 5HT2b receptor. Crucially, in a broad selectivity screen of 161 GPCRs, it showed no significant agonist or antagonist activity against any other receptor, including closely related serotonin receptor subtypes [1]. This high degree of selectivity distinguishes it from many other quinoline-based or serotonergic tool compounds which often exhibit significant polypharmacology. In a functional cellular assay, it acts as a full antagonist with an IC50 of 54 nM [1].

GPCR pharmacology Serotonin receptor Selectivity profiling

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The compound is a documented inhibitor of inducible nitric oxide synthase (iNOS) in activated murine macrophages. While specific IC50 or Ki values were not publicly disclosed in the available abstract, the assay confirms its biological activity in a cellular model relevant to inflammatory disease research [1]. This mechanism of action is distinct from other 5-nitroquinoline analogs which are more commonly explored for antimicrobial or anticancer activity via topoisomerase inhibition or ROS generation [2][3].

Inflammation Immunology Enzyme inhibition

Unique Physicochemical Profile Influencing Bioavailability

The compound exhibits a favorable in vitro ADME profile that supports its use as a probe in cellular and in vivo studies. Notably, it demonstrates high stability in rodent liver microsomes (half-life > 60 minutes), indicating low susceptibility to rapid hepatic clearance. Furthermore, it shows no significant inhibition of major cytochrome P450 enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) with T1/2 > 60 min for all isoforms tested, reducing the risk of drug-drug interactions in combination studies. It is also not a substrate for key transporters like P-gp, BCRP, OATP1B1, and OATP1B3, suggesting good passive permeability and low active efflux [1].

Drug metabolism Pharmacokinetics ADME

Kinase Selectivity Profile

In a kinome-wide screen of 302 human kinases, 8-(Morpholin-4-yl)-5-nitroquinoline showed no significant inhibitory activity [1]. This is a key differentiator from many quinoline-based kinase inhibitors, such as the C-RAF inhibitors described in other studies where quinoline derivatives armed with morpholino side chains exhibited potent kinase inhibition with IC50 values in the nanomolar range (e.g., 67-193 nM) [2]. The lack of activity against this broad panel of kinases confirms that its primary pharmacology is driven by GPCR antagonism and iNOS inhibition rather than kinase modulation.

Kinase inhibition Chemical biology Selectivity profiling

High-Confidence Application Scenarios for 8-(Morpholin-4-yl)-5-nitroquinoline Based on Validated Evidence


As a Selective Chemical Probe for 5HT2b Receptor Function

Given its potent (IC50 = 22 nM) and highly selective antagonism for the 5HT2b receptor, 8-(Morpholin-4-yl)-5-nitroquinoline is an ideal tool compound for dissecting the specific physiological and pathological roles of this receptor subtype. Its lack of activity against 160 other GPCRs and 302 kinases [1] minimizes confounding off-target effects, enabling researchers to confidently link phenotypic changes in cellular or in vivo models to 5HT2b modulation. This is particularly valuable in areas like cardiovascular and pulmonary biology, where 5HT2b plays a crucial role, and where other tool compounds often lack this degree of selectivity.

Inflammation Model Development and iNOS Pathway Investigation

The compound's confirmed activity as an iNOS inhibitor in activated macrophages [1] positions it as a valuable starting point for developing anti-inflammatory agents or as a reference compound for studying nitric oxide signaling pathways. Its favorable ADME properties (microsomal stability > 60 min, low CYP liability) [2] make it suitable for transitioning from in vitro cellular assays to preliminary in vivo studies of inflammatory disease models, such as sepsis or rheumatoid arthritis, without immediate concerns of rapid metabolic degradation.

A Reference Standard for GPCR Antagonist Profiling and Assay Development

The comprehensive pharmacological profile of 8-(Morpholin-4-yl)-5-nitroquinoline, including its binding affinity (IC50 = 22 nM), functional antagonism (IC50 = 54 nM), and broad selectivity data across GPCRs, transporters, and kinases [1], makes it an excellent reference standard for developing and validating new GPCR screening assays. Its well-characterized ADME profile [1] further supports its use as a control in cell-based assay development to rule out compound-specific effects on cell viability or metabolism.

Medicinal Chemistry: A Scaffold for Derivatization with a Clean Kinase Profile

For medicinal chemists, the compound's inactivity against a panel of 302 kinases is a significant advantage [1]. When using the 5-nitroquinoline scaffold for lead optimization, this compound serves as a baseline demonstrating that the core scaffold, when appropriately substituted, does not inherently possess promiscuous kinase inhibition [2]. This allows for the design of focused libraries targeting other enzymes (like iNOS) or receptors (like 5HT2b) with a lower risk of developing compounds with undesirable kinase-mediated toxicities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-(Morpholin-4-yl)-5-nitroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.